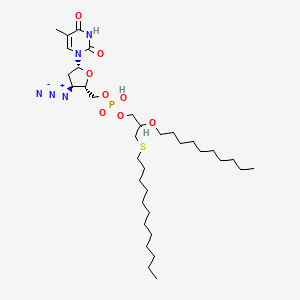![molecular formula C7H8N4S B1673662 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 51646-17-4](/img/structure/B1673662.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
Vue d'ensemble
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, also known as dmtp, is a compound that has been used in various studies and applications . It has been found to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it was synthesized and characterized by spectral (IR, UV-Vis-NIR), and magnetic measurements at room temperature, as well as single crystal X-ray diffraction . Another study designed and synthesized a compound displaying much higher activity .Molecular Structure Analysis
The molecular formula of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is C7H8N4. Its molecular weight is 148.17 g/mol . The structure of this compound has been analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The compound has been used in the synthesis of various complexes . It has also been used in the design of novel anthranilic diamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 148.17 g/mol and its molecular formula of C7H8N4 .Applications De Recherche Scientifique
Synthesis of Diheterocyclic Compounds
This compound can be used in the synthesis of diheterocyclic compounds. It can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles . This makes it a versatile starting material for the synthesis of a variety of heterocyclic compounds .
Pesticide Chemistry
The study of nitrogen-containing heterocycles, including 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, is a hot topic in pesticide chemistry . The chemistry of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been of considerable interest for many years .
Platinum Coordination Compounds
Mono- and dinuclear platinum (II) coordination compounds of formula cis- [PtCl2 (NH3) (dmtp)], 1, cis- [PtCl2 (dmtp)2], 2 and {H+ [C28H32Cl2N16Pt2]2+ (NO3)3 (H2O)6}, 3, in which dmtp is 5,7-dimethyl-1,2,4-triazolo [1,5-a]pyrimidine have been synthesized . This compound is the first in which the same triazolopyrimidine ligand (dmtp) coordinates to a metal ion in two different ways, i.e. bridging bidentate and non-bridging monodentate .
Cytotoxic Activity
The cytotoxicity of the new platinum (II) compounds were studied by using two different cell lines: T47D (breast cancer) and HCV29T (bladder cancer) . This suggests potential applications in cancer research and treatment .
Interaction with 5’-GMP
The interaction of compounds 1 and 2 with 5’-GMP was investigated in solution by 1H NMR spectroscopy . This could have implications for understanding the interaction of these compounds with nucleic acids .
Antimalarial Activity
Dihydroorotate dehydrogenase inhibitors with antimalarial activity have been synthesized using this compound . This suggests potential applications in the development of new antimalarial drugs .
HIV TAR RNA Binding
Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This could have implications for the development of new antiviral drugs .
Study of Silver Bromide Microcrystals
This compound has been used as an additive to study the space charge layer in silver bromide microcrystals . This suggests potential applications in the field of materials science .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (dmtp) are platinum (II) atoms in a square-planar environment . The dmtp ligands are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 . This interaction is crucial for the compound’s cytotoxic activity .
Mode of Action
The dmtp molecule coordinates to a metal ion in two different ways: bridging bidentate and non-bridging monodentate . Two sites are occupied by two dmtp bridging ligands, and the other two positions are occupied by one monodentate dmtp molecule and a coordinated chloride . This unique mode of action allows dmtp to interact with its targets effectively .
Biochemical Pathways
It’s known that dmtp compounds interact with 5′-gmp in solution . This interaction could potentially affect various biochemical pathways, leading to downstream effects that contribute to the compound’s cytotoxic activity .
Pharmacokinetics
The stability of platinum (ii) complexes, which dmtp targets, can be influenced by various factors . Understanding these factors can provide insights into the bioavailability of dmtp.
Result of Action
The primary result of dmtp’s action is its cytotoxic activity . It has been studied using two different cell lines: T47D (breast cancer) and HCV29T (bladder cancer)
Action Environment
The action, efficacy, and stability of dmtp can be influenced by various environmental factors. For instance, the stability of the platinum (II) complexes targeted by dmtp can be affected by the chemical environment
Propriétés
IUPAC Name |
5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-7(12)10-11/h3H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJTDXOFHNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=S)NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol | |
CAS RN |
51646-17-4 | |
| Record name | 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,4S)-4-amino-1-[(2E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B1673587.png)






